

Pharmacological profile of Otenabant hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Otenabant hydrochloride

Cat. No.: B1677805

[Get Quote](#)

An In-Depth Technical Guide to the Pharmacological Profile of **Otenabant Hydrochloride**

Introduction

Otenabant hydrochloride (also known as CP-945,598 hydrochloride) is a potent and highly selective cannabinoid receptor 1 (CB1) antagonist.[1][2][3] Developed by Pfizer, it was investigated primarily for the treatment of obesity.[4][5] The rationale stemmed from the role of the endocannabinoid system, particularly the CB1 receptor, in regulating appetite, energy homeostasis, and metabolism.[6][7] Otenabant, like other first-generation CB1 antagonists such as rimonabant and taranabant, showed promise in preclinical and early clinical studies.[8][9] However, its development was discontinued, largely due to concerns about psychiatric adverse effects associated with this class of centrally-acting CB1 antagonists, which ultimately led to the withdrawal of rimonabant from the market.[4][10][11]

This technical guide provides a comprehensive overview of the pharmacological profile of **Otenabant hydrochloride**, detailing its mechanism of action, receptor binding affinity, selectivity, and its effects demonstrated in key preclinical studies.

Chemical and Physical Properties

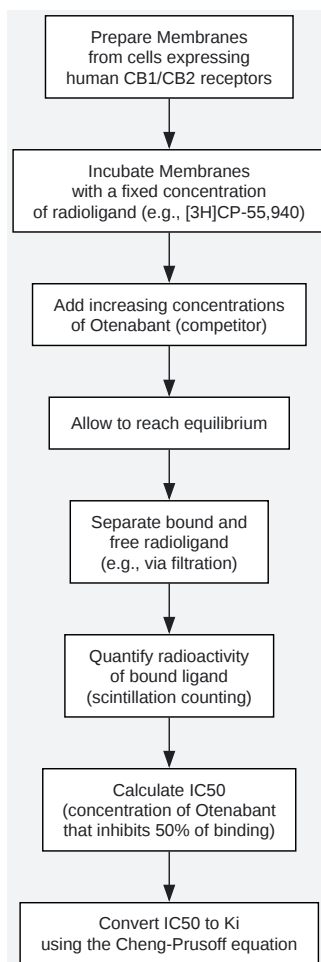
Otenabant hydrochloride is the hydrochloride salt of Otenabant.[4] Its chemical and physical properties are summarized below.

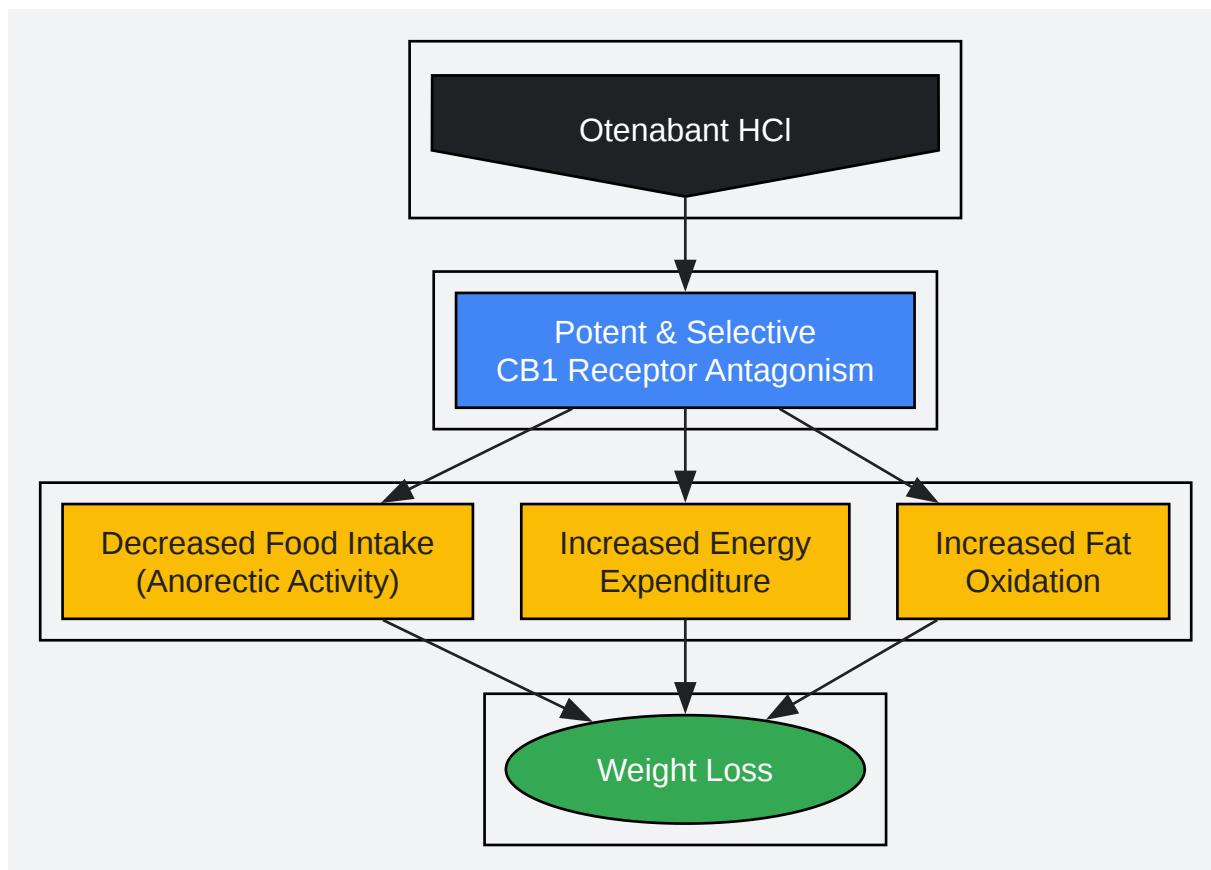
Property	Value
IUPAC Name	1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide hydrochloride
Synonyms	CP-945,598 HCl, CP 945598 hydrochloride[3][12][13]
CAS Number	686347-12-6[4][12][14]
Molecular Formula	C ₂₅ H ₂₅ Cl ₂ N ₇ O·HCl[3][15]
Molecular Weight	546.88 g/mol [1][15]
Appearance	Solid powder[4]
Solubility	Soluble in DMSO, insoluble in water and ethanol.[2][13]

Mechanism of Action

Otenabant is a competitive, high-affinity antagonist of the CB1 receptor.[14][16] CB1 receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o).[6][7] Agonist binding to the CB1 receptor typically leads to the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of the mitogen-activated protein (MAP) kinase pathway.[6]

As an antagonist (and likely an inverse agonist), Otenabant binds to the CB1 receptor and blocks the signaling initiated by endocannabinoids (like anandamide and 2-AG) and synthetic agonists.[3][9][16] By inhibiting the constitutive activity of the CB1 receptor, particularly in hypothalamic areas involved in appetite control, Otenabant exerts its anorectic effects.[2][6]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [medchemexpress.com](https://www.medchemexpress.com) [medchemexpress.com]
- 2. [selleckchem.com](https://www.selleckchem.com) [selleckchem.com]
- 3. [abmole.com](https://www.abmole.com) [abmole.com]
- 4. [medkoo.com](https://www.medkoo.com) [medkoo.com]
- 5. [xcessbio.com](https://www.xcessbio.com) [xcessbio.com]

- 6. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The future of endocannabinoid-oriented clinical research after CB1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic/pharmacodynamic modelling and simulation of the effects of different cannabinoid receptor type 1 antagonists on Δ^9 -tetrahydrocannabinol challenge tests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Otenabant hydrochloride [CAS:686347-12-6 Probechem Biochemicals [probechem.com]
- 13. adooq.com [adooq.com]
- 14. Otenabant hydrochloride - Immunomart [immunomart.com]
- 15. GSRS [gsrs.ncats.nih.gov]
- 16. Otenabant | CAS:686344-29-6 | CB1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- To cite this document: BenchChem. [Pharmacological profile of Otenabant hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677805#pharmacological-profile-of-otenabant-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com